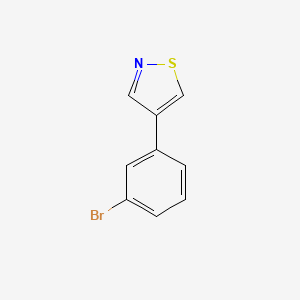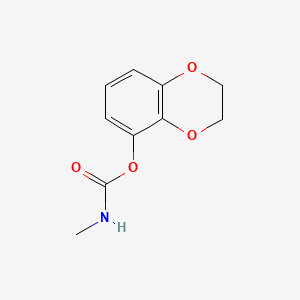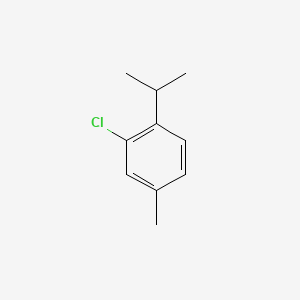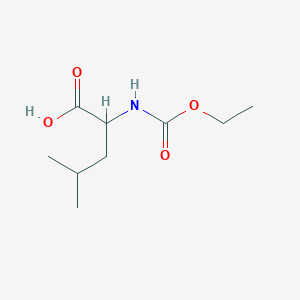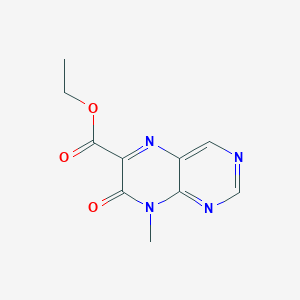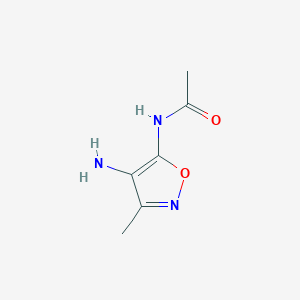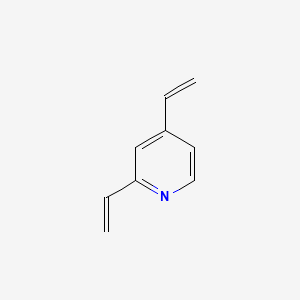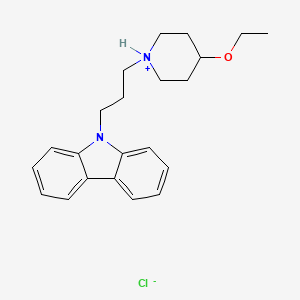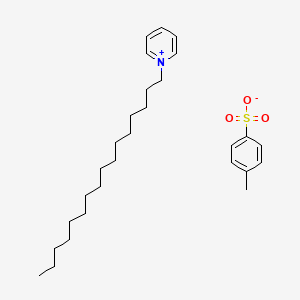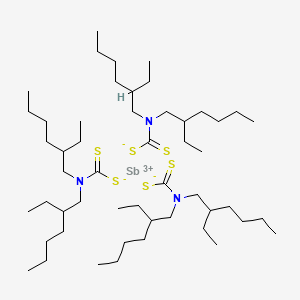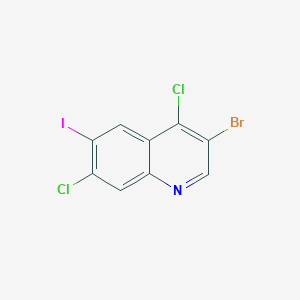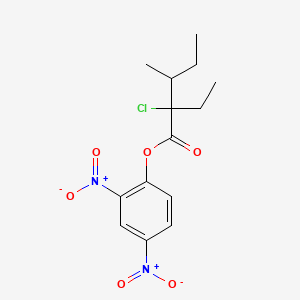
2-(1-Methylpropyl)-4,6-dinitrophenyl 2-chlorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate is an organic compound with the molecular formula C14H17ClN2O6 It is known for its unique structural features, which include a dinitrophenyl group and a chloro-ethyl-methylpentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate typically involves the esterification of 2-chloro-2-ethyl-3-methylpentanoic acid with 2,4-dinitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of (2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of (2,4-diaminophenyl) 2-chloro-2-ethyl-3-methylpentanoate.
Hydrolysis: Formation of 2-chloro-2-ethyl-3-methylpentanoic acid and 2,4-dinitrophenol.
Scientific Research Applications
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate involves its interaction with molecular targets through its reactive functional groups. The dinitrophenyl group can undergo redox reactions, while the chloro-ethyl-methylpentanoate moiety can participate in nucleophilic substitution reactions. These interactions can modulate biological pathways and enzyme activities, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylbutanoate: Similar structure but with a butanoate moiety instead of pentanoate.
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylhexanoate: Similar structure but with a hexanoate moiety instead of pentanoate.
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpropanoate: Similar structure but with a propanoate moiety instead of pentanoate.
Uniqueness
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the dinitrophenyl and chloro-ethyl-methylpentanoate moieties allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
2183-38-2 |
|---|---|
Molecular Formula |
C14H17ClN2O6 |
Molecular Weight |
344.75 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) 2-chloro-2-ethyl-3-methylpentanoate |
InChI |
InChI=1S/C14H17ClN2O6/c1-4-9(3)14(15,5-2)13(18)23-12-7-6-10(16(19)20)8-11(12)17(21)22/h6-9H,4-5H2,1-3H3 |
InChI Key |
ORVMNJUUJWSZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC)(C(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


